molecular formula C11H14N2S B1660143 2-Thiazoline, 2-((p-methylbenzyl)amino)- CAS No. 72239-30-6

2-Thiazoline, 2-((p-methylbenzyl)amino)-

Cat. No.: B1660143
CAS No.: 72239-30-6
M. Wt: 206.31 g/mol
InChI Key: SENJFYMMZYUKHS-UHFFFAOYSA-N
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Description

Overview of 2-Thiazoline, 2-((p-methylbenzyl)amino)- and Its Position within Thiazoline (B8809763) Chemistry

2-Thiazoline, 2-((p-methylbenzyl)amino)-, with the chemical formula C11H14N2S, is characterized by a central 2-thiazoline ring. uni.lu This ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom. The defining feature of this particular molecule is the substitution at the 2-position with a (p-methylbenzyl)amino group. This substituent consists of a benzyl (B1604629) group, which is a benzene (B151609) ring attached to a CH2 group, further modified with a methyl group at the para position (the 4-position) of the benzene ring.

The core of this molecule is the 4,5-dihydro-1,3-thiazol-2-amine structure. nih.gov The presence of the amino group at the second position of the thiazoline ring classifies it as a 2-aminothiazoline derivative. These compounds are a well-established class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.

Below is a table summarizing the key identifiers for 2-Thiazoline, 2-((p-methylbenzyl)amino)-.

IdentifierValue
Molecular FormulaC11H14N2S
InChIInChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeySENJFYMMZYUKHS-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)CNC2=NCCS2
Data sourced from PubChem. uni.lu

Historical Context and Evolution of Thiazole (B1198619) Scaffold Research

The study of thiazole and its derivatives has a rich history dating back to the early days of heterocyclic chemistry. The thiazole ring is a fundamental component of thiamine (B1217682) (vitamin B1), a discovery that was pivotal in understanding the role of vitamins in human health. The development of the Hantzsch thiazole synthesis is a cornerstone in the preparation of these compounds. researchgate.net This method has been adapted and modified over the years to create a vast library of thiazole derivatives. researchgate.net

Research into the thiazole scaffold has evolved significantly, moving from fundamental synthesis and characterization to the exploration of their biological activities. The 2-aminothiazole (B372263) moiety, in particular, has been identified as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents.

Significance of 2-Thiazoline Derivatives in Academic and Research Endeavors

The significance of 2-thiazoline derivatives, including 2-aminothiazolines, in academic and research settings is substantial, largely due to their diverse biological activities. nih.gov These compounds have been investigated for a wide range of therapeutic applications. nih.gov The 2-aminothiazole nucleus is a key component in several clinically approved drugs, underscoring its importance in drug discovery. nih.gov

The research interest in 2-aminothiazole derivatives stems from their ability to interact with a variety of biological targets. This has led to the synthesis and evaluation of numerous analogs with different substituents on the thiazole ring and the amino group. These studies aim to understand the structure-activity relationships (SAR) and to optimize the potency and selectivity of these compounds for specific biological effects. The versatility of the 2-aminothiazole scaffold ensures its continued prominence in both academic research and the pharmaceutical industry. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72239-30-6

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

SENJFYMMZYUKHS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NCCS2

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NCCS2

Other CAS No.

72239-30-6

solubility

28.7 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 2 Thiazoline, 2 P Methylbenzyl Amino and Analogues

Established Synthetic Pathways to 2-Aminothiazoline Derivatives

Conventional Synthetic Routes for 2-Thiazoline, 2-((p-methylbenzyl)amino)- and Related Compounds

The most established and widely utilized method for the synthesis of 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.netacs.org This method typically involves the cyclocondensation reaction of an α-haloketone with a thiourea (B124793) derivative. researchgate.net For the synthesis of N-substituted 2-aminothiazolines, a substituted thiourea is used as a key precursor. For instance, to synthesize an analogue of the target compound, one could react N-(p-methylbenzyl)thiourea with a suitable α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.

Another conventional approach involves the reaction of β-amino thiols with cyanogen bromide or isothiocyanates. The reaction of a β-amino thiol, such as cysteamine, with a substituted carbodiimide can also yield 2-amino-2-thiazoline derivatives. These traditional methods, while effective, often require harsh reaction conditions, long reaction times, and the use of volatile organic solvents.

The reaction conditions for Hantzsch synthesis can be optimized. For example, microwave-assisted Hantzsch reactions have been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (up to 95%) in shorter reaction times (30 minutes) compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis of a 2-Aminothiazole Analogue nih.gov

MethodSolventTemperature (°C)Time (h)Yield (%)
ConventionalMethanolReflux8Lower
MicrowaveMethanol900.595

Multi-component Reactions and Condensation Strategies in Thiazoline (B8809763) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of 2-aminothiazoline and 2-iminothiazoline derivatives.

One such strategy involves a one-pot reaction of isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones in an aqueous medium. bohrium.comresearchgate.net This method first forms a thiourea in situ, which then undergoes cyclization to yield the desired 2-iminothiazoline or 2-aminothiazole. bohrium.comresearchgate.net This approach is noted for its efficiency, mild reaction conditions, and excellent step- and atom-economy. bohrium.com

Another three-component synthesis involves the reaction of phenyl-thioureas with 2-bromoacetophenones, followed by reaction with benzyl (B1604629) or allyl bromides to produce disubstituted thiazoles. researchgate.net This transition-metal-free protocol features short reaction times and good yields with readily available starting materials. researchgate.net Furthermore, a one-pot cascade strategy for the synthesis of 2-aminothiazole derivatives has been developed using tertiary enaminones, potassium thiocyanate (KSCN), and anilines. researchgate.net

Utilisation of Specific Precursors in 2-Thiazoline Formation

The choice of precursors is critical in directing the synthesis towards the desired 2-aminothiazoline derivatives. Key precursors commonly employed include:

Thioureas and Substituted Thioureas: These are fundamental building blocks, providing the N-C-S backbone of the 2-amino group and the thiazoline ring sulfur. The substituent on the thiourea nitrogen determines the substitution pattern at the 2-amino position of the final product. For the target compound, N-(p-methylbenzyl)thiourea would be the specific precursor.

α-Halocarbonyl Compounds: α-haloketones and α-haloaldehydes are common electrophilic partners for thioureas in Hantzsch-type syntheses. The nature of the carbonyl compound determines the substitution at the 4- and 5-positions of the thiazoline ring.

β-Amino Thiols: Compounds like cysteamine serve as precursors where the entire thiazoline ring is formed from this single molecule through reaction with reagents that provide the C2 carbon and the exocyclic amino group.

α-Cyanooxiranes: The reaction of substituted α-cyanooxiranes with thiourea has been reported to yield 2-aminothiazolinone and 2-aminothiazole derivatives, showcasing an alternative route using epoxide precursors. nih.gov

Isothiocyanates: These can react with β-amino alcohols or other suitable nucleophiles to form the thiazoline ring.

Advanced and Green Chemistry Approaches in 2-Thiazoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of advanced catalytic systems and alternative energy sources for the synthesis of 2-aminothiazoline derivatives.

Catalytic Systems and Nanocatalysis in Thiazoline Formation

The use of catalysts can significantly improve the efficiency and selectivity of 2-aminothiazoline synthesis. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused.

Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.gov This method provides good to excellent yields and can be performed under both conventional heating and ultrasonic irradiation. nih.gov Similarly, silica chloride has been used as an efficient heterogeneous catalyst for the synthesis of 2-aminothiazoles.

In the realm of nanocatalysis, Fe3O4 nanoparticles have been utilized as a magnetic nanocatalyst for the synthesis of 2-aminothiazoles from methylcarbonyl compounds. researchgate.net These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recycling. Another study reported the use of a novel multi-functional and magnetically catalytic nanosystem, Ca/4-MePy-IL@ZY-Fe3O4, for the one-pot synthesis of 2-aminothiazoles. researchgate.net

Ultrasound-Assisted Synthesis and Environmentally Benign Methodologies

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of various thiazole and thiazolone derivatives has been successfully achieved using ultrasound-assisted, catalyst-free protocols. jmchemsci.com For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes can be efficiently carried out under ultrasonic irradiation in an ethanol/water mixture. nih.gov Another study demonstrated the ultrasound-assisted synthesis of thiazole and 1,3,4-thiadiazine derivatives. tandfonline.com A green biocatalyst derived from chitosan has also been used for the ultrasound-assisted synthesis of novel thiazole derivatives. nih.govacs.org

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation for the Synthesis of a Hantzsch Thiazole Derivative nih.gov

EntryMethodCatalyst Amount (mol%)Time (min)Yield (%)
1Conventional Heating (65 °C)14588
2Ultrasonic Irradiation (RT)11090

Other green chemistry approaches include microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. nih.govasianpubs.org The use of environmentally benign solvents, such as water, is another key aspect of green thiazoline synthesis. researchgate.net For instance, the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives proceeds efficiently in water at room temperature without the need for a catalyst, affording 2-aminothiazoles in high yields (87-97%). researchgate.net

Chemical Transformations and Derivatization Strategies for the 2-Thiazoline, 2-((p-methylbenzyl)amino)- Core

The chemical versatility of the 2-thiazoline core, particularly when substituted with an amino group at the 2-position, allows for a wide array of chemical transformations and derivatization strategies. The reactivity is primarily centered on the thiazoline ring itself and the exocyclic amino group. These transformations are crucial for the development of novel compounds with specific properties and for creating libraries of analogues for further research. The presence of two nucleophilic centers (nitrogen and sulfur) and an electrophilic carbon in the C=N bond makes thiazolines valuable reagents in synthesis. nih.gov

Functionalization Reactions of the Thiazoline Ring System

The 2-thiazoline ring in compounds like 2-((p-methylbenzyl)amino)-2-thiazoline is a dynamic chemical entity susceptible to various functionalization reactions. These reactions can alter the ring structure itself, leading to the synthesis of diverse heterocyclic systems. Key transformations include oxidation, reduction, and ring-opening reactions, which provide access to compounds such as thiazoles, thiazolidines, and β-amino thiols. acs.orgresearchgate.net

Oxidation and Dehydrogenation: The thiazoline ring can be oxidized to the corresponding aromatic thiazole. This transformation is a common strategy to introduce aromaticity, which can significantly alter the compound's electronic and biological properties. Various dehydrogenating agents can be employed for this purpose, including manganese dioxide (MnO2), potassium permanganate (KMnO4), and sulfur. derpharmachemica.com For instance, the Ru-catalyzed oxidation of thiazolidines using tert-butylhydroperoxide (TBHP) has been shown to be a highly selective method for producing 2-thiazolines. acs.org A similar oxidative approach could be applied to convert the thiazoline ring in the target molecule to a thiazole.

Reduction: The C=N double bond of the thiazoline ring can be reduced to yield the corresponding thiazolidine. This saturation of the ring transforms the planar imine group into a tetrahedral amine, introducing stereochemical considerations. Common reducing agents for this transformation include sodium borohydride (NaBH4) and catalytic hydrogenation.

Ring-Opening Reactions: The thiazoline ring can undergo cleavage under certain conditions to yield valuable intermediates like β-amino thiols. acs.orgresearchgate.net This reaction typically involves hydrolysis, often under acidic or basic conditions, which breaks the C=N and/or the C-S bonds within the ring structure.

Cycloaddition Reactions: The endocyclic C=N bond of the thiazoline ring can participate in cycloaddition reactions. These reactions allow for the construction of more complex, fused heterocyclic systems by reacting the thiazoline with suitable dipolarophiles. acs.org

Below is a table summarizing potential functionalization reactions of the thiazoline ring.

Reaction TypeReagents/ConditionsProduct TypeReference
OxidationMnO₂, KMnO₄, Sulfur2-Aminothiazole derivative derpharmachemica.com
ReductionNaBH₄, H₂/Pd2-Aminothiazolidine derivative acs.org
Ring-OpeningAcid/Base Hydrolysisβ-Amino thiol derivative acs.orgresearchgate.net
CycloadditionDipolarophilesFused heterocyclic systems acs.org

Reactivity Studies of 2-Aminothiazoline Scaffolds

The 2-aminothiazoline scaffold is a key structural motif that exhibits diverse reactivity, largely influenced by the nucleophilic character of both the endocyclic and exocyclic nitrogen atoms. This dual nucleophilicity is central to many of its chemical transformations, including cyclization and condensation reactions.

The 2-aminothiazoline core is a valuable precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems through cyclization reactions. These reactions often involve the participation of the exocyclic amino group and a suitable electrophilic partner, leading to the formation of a new ring fused to the thiazoline core.

One common strategy involves the reaction of the 2-amino group with bifunctional electrophiles. For example, reaction with α-haloketones followed by intramolecular cyclization is a well-established method for constructing thiazolo-fused heterocycles. researchgate.net Another approach is the multicomponent reaction of a 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound, which can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net

A proposed mechanism for such a cyclization begins with the nucleophilic attack of the exocyclic amino group on an electrophilic center. This is followed by an intramolecular condensation or substitution reaction, often involving the endocyclic nitrogen, to close the new ring. For instance, the reaction of a 2-aminothiazoline derivative with an α,β-unsaturated carbonyl compound can proceed via a Michael addition of the amino group, followed by an intramolecular cyclization and dehydration to yield a fused pyrimidine ring. rsc.org

An example of an asymmetric Mannich/cyclization tandem reaction has been developed using 2-benzothiazolimines and 2-isothiocyano-1-indanones. nih.gov This process involves an initial Mannich reaction followed by an intramolecular cyclization to construct chiral spirocyclic compounds containing the benzothiazole moiety. nih.gov

Cyclization StrategyReactantsProduct TypeMechanism HighlightsReference
Fused Pyrimidine Synthesis2-Aminothiazoline, Aldehyde, Active Methylene CompoundThiazolo[3,2-a]pyrimidineMulticomponent reaction, subsequent cyclization. sciforum.net
Schiff's Base Cyclization2-Aminothiazoline, Carbonyl compound with active methyleneFused heterocycleFormation of a Schiff's base intermediate followed by intramolecular cyclization. rsc.org
Tandem Mannich/Cyclization2-Benzothiazolimine, 2-Isothiocyano-1-indanoneSpirocyclic benzothiazolimineAsymmetric Mannich reaction followed by intramolecular cyclization addition. nih.gov

Condensation reactions are fundamental to the derivatization of the 2-aminothiazoline scaffold. The exocyclic amino group of 2-((p-methylbenzyl)amino)-2-thiazoline is a potent nucleophile that readily reacts with a variety of electrophiles, such as aldehydes, ketones, and isocyanates.

Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones typically leads to the formation of Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, 2-aminothiazole has been shown to react with aromatic aldehydes to form the corresponding imine derivatives. sciforum.netnih.gov

Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. Research on the related 2-amino-2-oxazolines shows that reaction with an isocyanate can lead to two regioisomers, with the carbamoyl moiety substituting either the endocyclic or the exocyclic nitrogen atom. tandfonline.com However, for 2-aminothiazoline derivatives with substituents on the exocyclic nitrogen, the addition of isocyanates or isothiocyanates often occurs regiospecifically at the endocyclic ring nitrogen. researchgate.net

Reaction with Acid Chlorides and Anhydrides: Acylation of the amino group can be achieved using acid chlorides or anhydrides to produce the corresponding amide derivatives. nih.gov This is a straightforward method for introducing a wide range of functional groups onto the 2-amino position, thereby modifying the compound's properties. For example, 2-aminothiazole can be acylated with chloroacetyl chloride to yield the corresponding chloroacetamide derivative. nih.gov

Condensation with Chloroformylsulfur Chloride: Treatment of 2-amino-Δ2-thiazoline with chloroformylsulfur chloride in the presence of an organic base leads to the formation of a fused 1,2,4-thiadiazolone system, specifically 5,6-dihydrothiazolo[2,3-c] acs.orgsciforum.netnih.govthiadiazol-3-one. rsc.org

ElectrophileReagent ClassProduct TypeReference
Aromatic AldehydesCarbonyl CompoundsSchiff Base (Imine) sciforum.netnih.gov
IsocyanatesHeterocumulenesUrea Derivative tandfonline.comresearchgate.net
IsothiocyanatesHeterocumulenesThiourea Derivative researchgate.net
Acid Chlorides/AnhydridesAcylating AgentsAmide Derivative nih.gov
Chloroformylsulfur ChlorideSulfur-based ElectrophileFused 1,2,4-Thiadiazolone rsc.org

Structure Activity Relationship Sar Studies for 2 Thiazoline, 2 P Methylbenzyl Amino and Analogues

Elucidation of Key Structural Determinants for Biological Activity in Thiazoline (B8809763) Derivatives

The biological activity of 2-(benzylamino)-2-thiazoline derivatives is governed by several key structural features. The 2-aminothiazoline ring itself is a crucial pharmacophore, providing a rigid scaffold that correctly orients the essential substituent groups for interaction with a biological target. The exocyclic amino group serves as a critical linker to the benzyl (B1604629) moiety and is often involved in hydrogen bonding interactions within the active site of a receptor or enzyme.

The benzyl group attached to the amino linker is another primary determinant of activity. This aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces, which are essential for anchoring the molecule to its target. The flexibility introduced by the methylene (B1212753) spacer between the amino group and the phenyl ring allows the aromatic portion to adopt an optimal conformation for binding. Studies on related compounds have shown that this flexibility can be critical, as either increasing or decreasing the length of this linker often leads to a significant drop in activity.

Impact of Substituent Modifications on Pharmacological Efficacy

Modifications to the substituents on the benzylamino portion of the molecule have a profound impact on pharmacological efficacy. These changes can alter the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

The position of substituents on the phenyl ring of the benzylamino moiety is a critical factor in determining the biological activity of 2-aminothiazoline analogues. Research into the octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazolines has revealed that the effect of introducing substituents on the phenyl ring can vary. nih.gov For instance, in some biological assays, the introduction of substituents did not lead to a significant change in agonist activity, suggesting that for that particular target, the binding pocket can accommodate various substitution patterns or that the interactions are not highly specific to one region of the aromatic ring. nih.gov

However, in other contexts, such as the antiproliferative activity of related thiazole (B1198619) systems, the position of a substituent is paramount. For example, the placement of an electron-withdrawing group like chlorine at the para-position of the benzylamino ring was found to significantly enhance activity compared to the unsubstituted analogue. nih.gov Conversely, moving the same substituent to the ortho or meta position, or replacing it with a different group, could lead to a substantial loss of activity. This highlights that the specific geometry of the interaction between the substituted phenyl ring and the target protein is crucial, with the para-position often being the most favorable for key interactions.

The electronic and steric nature of the substituents on the benzyl ring directly influences the molecule's interaction with its biological target.

Electronic Effects: The electronic properties of a substituent, whether it is electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, nitro), can alter the electron density of the aromatic ring. This, in turn, affects the strength of interactions like pi-pi stacking and cation-pi interactions. In some series of 2-(substituted benzylamino)-thiazoles designed as xanthine (B1682287) oxidase inhibitors, electron-withdrawing groups were found to be favorable for activity. nih.gov In contrast, studies on other related heterocyclic compounds have shown that electron-donating groups may enhance cytotoxicity. uokerbala.edu.iq For the specific compound 2-((p-methylbenzyl)amino)-2-thiazoline, the para-methyl group is a weak electron-donating group, which could favorably influence interactions within a hydrophobic pocket of a target protein.

The following interactive table summarizes the effect of different substituents on the benzylamino ring on the relative octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazoline analogues, based on data from published research. nih.gov

Compound IDSubstituent (Position)Relative Activity (%)
1H (Unsubstituted)100
24-Chloro (para)95
34-Methoxy (para)110
43,4-Dichloro (meta, para)90
52-Chloro (ortho)85

Activity is expressed relative to the unsubstituted benzylamino analogue.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiazoline Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For thiazoline and thiazole derivatives, a wide range of descriptors are employed to capture the structural features relevant to their biological activity. tandfonline.comnih.gov

Commonly used descriptors include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c), which describe the spatial distribution of properties like atomic mass or charge across the molecular structure. tandfonline.comnih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and orbital energies (e.g., HOMO and LUMO). These are crucial for modeling electrostatic interactions.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and molecular weight are frequently used. For instance, the total molecular surface area (RPSA) has been shown to significantly influence the inhibitory activity of 2-aminothiazole (B372263) derivatives. tandfonline.comnih.gov

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule and are essential for understanding how a molecule fits into a binding site.

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Once molecular descriptors are calculated for a series of thiazoline analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that can accurately predict the activity of compounds based on their descriptor values.

A crucial part of this process is model validation. A predictive QSAR model must be rigorously tested to ensure its reliability and predictive power. nih.gov Standard validation techniques include:

Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The model is built using a subset of the data and then used to predict the activity of the remaining compound(s). A high cross-validated correlation coefficient (Q²) indicates good internal consistency. For example, a QSAR model for 2-aminothiazole derivatives yielded a Q²_LOO value of 0.7965, suggesting a reliable model. tandfonline.comnih.gov

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used in the model's development. The model's predictions for the test set are compared to the experimental values, and a high external correlation coefficient (R²_ext) indicates good predictive power. tandfonline.comnih.gov

Successful QSAR models for thiazole and thiazoline derivatives have been developed for various biological activities, including anticancer and enzyme inhibition. tandfonline.comnih.govnih.gov These models provide valuable insights into the key structural features driving activity and guide the design of new, more potent analogues.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((p-methylbenzyl)amino)-2-thiazoline, and what are their advantages/limitations?

  • Methodological Answer :

  • Thioamide cyclization : Thioamides (e.g., 2-((phenylcarbonothioyl)thio)acetic acid) can be generated in situ and cyclized using triflic acid (HNTf₂) to yield 2-thiazoline derivatives in ~73% yield over two steps. This method avoids isolation of unstable intermediates .
  • Alkylation strategies : Monoalkylation of 2-methyl-2-thiazoline in THF under nitrogen atmosphere enables controlled functionalization. However, competing side reactions may occur with bulkier alkylating agents .
  • Schiff base formation : Reaction of 2-aminothiazole with aromatic aldehydes (e.g., veratraldehyde) in ethanol with acetic acid catalysis produces substituted thiazoline derivatives via condensation .

Q. How can structural characterization of 2-((p-methylbenzyl)amino)-2-thiazoline be optimized?

  • Methodological Answer :

  • NMR analysis : ¹H/¹³C NMR can confirm regioselectivity of the p-methylbenzyl group and thiazoline ring conformation. For example, coupling constants in the thiazoline ring (δ 3.5–4.5 ppm) indicate diastereomeric purity .
  • Mass spectrometry : ESI-MS provides molecular weight verification (e.g., m/z ≈ 208.28 for C₁₀H₁₂N₂OS) and fragmentation patterns to validate substituents .
  • HPLC : Retention times (tR) under reverse-phase conditions (C18 column, acetonitrile/water gradient) assess purity (>95% for reliable biological assays) .

Advanced Research Questions

Q. How do computational methods (e.g., molecular dynamics) predict the interactions of 2-((p-methylbenzyl)amino)-2-thiazoline with biological targets?

  • Methodological Answer :

  • Force field parameterization : Use GROMOS force fields to model the compound’s topology, including partial charges for the p-methylbenzyl group (PMB fragment, charge -e) and thiazoline sulfur .
  • Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., folate-dependent targets like DHFR) by simulating interactions with active-site residues .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions from hydrophobic (p-methylbenzyl) and hydrogen-bonding (thiazoline NH) moieties .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

  • Methodological Answer :

  • Intermediate instability : Thioamide precursors (e.g., compound 5 in ) degrade rapidly; in situ generation and immediate cyclization minimize decomposition .
  • Purification challenges : Low-yield reactions (e.g., 5% purity in peptidomimetic derivatives) require optimized flash chromatography gradients (e.g., ethyl acetate/hexane to DCM/MeOH) .
  • Reaction monitoring : Real-time FTIR or LC-MS tracking identifies side products (e.g., over-alkylation) and guides stoichiometric adjustments .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 2-thiazoline derivatives?

  • Methodological Answer :

  • Substituent variation : Replace p-methylbenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on thiazoline ring reactivity .
  • Bioisosteric replacements : Substitute sulfur in the thiazoline ring with selenium or oxygen to alter metabolic stability and target affinity .
  • Pharmacophore mapping : Overlay crystallographic data (e.g., PDB entries for thiazole-binding proteins) to identify critical hydrogen-bonding or π-stacking motifs .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of 2-thiazoline derivatives?

  • Methodological Answer :

  • Chiral Lewis acids : Scandium(III)-PyBOX complexes induce enantioselectivity (>80% ee) in thiazoline cyclization via asymmetric induction at the thioamide carbonyl .
  • Organocatalysts : Proline-derived catalysts promote kinetic resolution in Schiff base formation, favoring R- or S-configured thiazolines .

Methodological Challenges and Solutions

Q. How can researchers address toxicity concerns during in vivo testing of 2-((p-methylbenzyl)amino)-2-thiazoline?

  • Answer :

  • Acute toxicity profiling : Intraperitoneal LD₅₀ assays in mice (e.g., 150 mg/kg for related thiazolines) establish safe dosing ranges .
  • Metabolite identification : LC-MS/MS detects sulfoxide/sulfone metabolites, which may contribute to hepatotoxicity via ROS generation .
  • Protective group strategies : Mask reactive thiols with acetyl or tert-butyl groups to reduce off-target effects .

Q. What analytical techniques validate the stability of 2-thiazoline derivatives under physiological conditions?

  • Answer :

  • pH stability assays : Incubate compounds in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC-UV at 254 nm .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

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